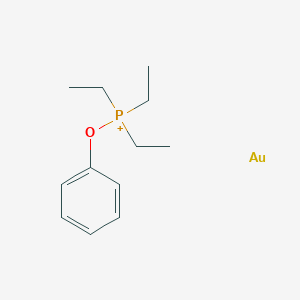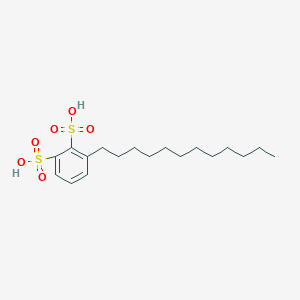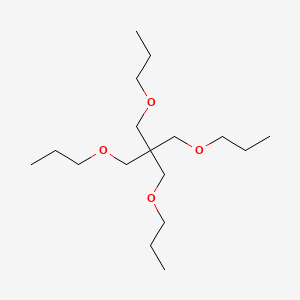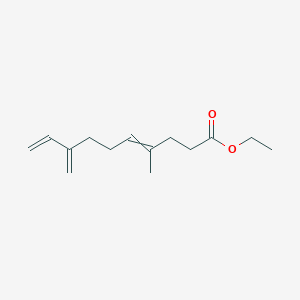![molecular formula C13H10O3S B14354857 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione CAS No. 90396-07-9](/img/structure/B14354857.png)
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthothiopyrans, which are characterized by a fused ring system containing sulfur and oxygen atoms. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production. The process may also involve continuous flow reactors to enhance reaction rates and product consistency.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mecanismo De Acción
The mechanism by which 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar fused ring system but differ in the heteroatoms present.
Benzothiadiazine-1,1-dioxide: This compound has a similar sulfur-containing ring but with different functional groups and properties.
Uniqueness: 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione is unique due to its specific arrangement of sulfur and oxygen atoms within the fused ring system. This structural feature imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90396-07-9 |
|---|---|
Fórmula molecular |
C13H10O3S |
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
4,4-dioxo-2,3-dihydrobenzo[f]thiochromen-1-one |
InChI |
InChI=1S/C13H10O3S/c14-11-7-8-17(15,16)12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2 |
Clave InChI |
FUVPSESXICVCQD-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2=C(C1=O)C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)



![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)


![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)


![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

